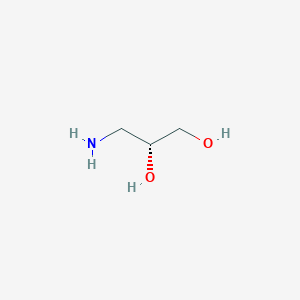

(R)-3-Amino-1,2-propanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-aminopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIGMPWTAHJUMN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66211-46-9 | |

| Record name | (2R)-3-aminopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3-Amino-1,2-propanediol: A Technical Guide for Drug Development Professionals

CAS Number: 66211-46-9 Molecular Formula: C₃H₉NO₂ Molecular Weight: 91.11 g/mol

This technical guide provides an in-depth overview of (R)-3-Amino-1,2-propanediol, a critical chiral building block for the pharmaceutical and biotechnology industries. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, detailed experimental protocols, and key visualizations to support its application in complex organic synthesis.

Core Properties and Specifications

This compound, also known as (2R)-3-aminopropane-1,2-diol, is a versatile organic compound featuring both amino and hydroxyl functional groups.[1] Its chirality is a key feature, making it an essential intermediate in the synthesis of enantiomerically pure pharmaceuticals.[2] The compound typically appears as a white to pale yellow crystalline powder.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 54-56 °C | [2][4] |

| Boiling Point | 117-119 °C at 0.4 mm Hg | [4] |

| Density | 1.175 g/mL at 25 °C | [4] |

| Optical Rotation [α]²⁰/D | +9° (neat) | [4] |

| Refractive Index (n²⁰/D) | 1.483 | [4] |

| Solubility | Soluble in water | [1] |

Synthesis and Manufacturing

The industrial synthesis of 3-amino-1,2-propanediol is predominantly achieved through the ammonolysis of 3-chloro-1,2-propanediol.[5] However, for pharmaceutical applications requiring the specific (R)-enantiomer, enantioselective synthesis or chiral resolution is necessary. One documented method for the enantioselective synthesis is the asymmetric dihydroxylation of allylamine.[6][7]

Experimental Protocol: Asymmetric Dihydroxylation of Allylamine

Materials:

-

Allylamine

-

Osmium tetroxide (OsO₄) or potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

-

Chiral ligand (e.g., a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ))

-

Stoichiometric oxidant (e.g., potassium ferricyanide(III))

-

A suitable solvent system (e.g., t-butanol/water)

-

Base (e.g., potassium carbonate)

Procedure:

-

A solution of the chiral ligand and potassium osmate in the solvent system is prepared.

-

The stoichiometric oxidant and base are added to the reaction mixture.

-

Allylamine is added to the cooled reaction mixture.

-

The reaction is stirred at a controlled temperature until completion, monitored by techniques such as TLC or HPLC.

-

Upon completion, the reaction is quenched, and the product is extracted.

-

The crude product is then purified, typically by chromatography, to yield this compound.

Note: The specific choice of chiral ligand is crucial for achieving high enantioselectivity for the (R)-enantiomer.

Purification and Analysis

Purification of the final product is critical to ensure its suitability for pharmaceutical synthesis. Common purification techniques include vacuum distillation and crystallization.

Analytical Characterization: The purity and enantiomeric excess of this compound are typically determined using the following methods:

-

Gas Chromatography (GC): To assess chemical purity. Derivatization with agents like trifluoroacetic anhydride may be required.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining enantiomeric purity. This involves the use of a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[2] Its bifunctional nature allows for a wide range of chemical transformations.

Synthesis of Iohexol

A significant application of this compound is in the synthesis of Iohexol, a non-ionic X-ray contrast agent.[8] The synthesis involves the N-alkylation of an intermediate with this compound.

Table 2: Representative Reaction Parameters for the Synthesis of a Key Iohexol Intermediate

| Parameter | Value | Reference |

| Reactants | 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, 3-chloro-1,2-propanediol | [9] |

| Solvent | Propylene glycol, 2-(2-methoxyethoxy)ethanol | [9] |

| Base | Sodium hydroxide | [9] |

| Reaction Temperature | 40 °C | [9] |

| Reaction Time | 24 hours | [9] |

| Yield | 70% (crude) | [9] |

Visualized Workflows

To further elucidate the role of this compound in synthesis, the following workflows are provided.

Caption: Synthesis of this compound.

Caption: Application in Iohexol Synthesis.

Conclusion

This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the contrast agent Iohexol. Its synthesis requires careful control of stereochemistry, and its purity is paramount for its use in cGMP manufacturing. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers and developers in its effective utilization.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]

- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 6. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. re.public.polimi.it [re.public.polimi.it]

(R)-3-Amino-1,2-propanediol molecular structure and properties

An In-depth Technical Guide to (R)-3-Amino-1,2-propanediol for Advanced Research and Development

Introduction: The Significance of a Chiral Workhorse

This compound, a chiral derivative of glycerol, stands as a pivotal building block in modern synthetic chemistry and pharmaceutical development.[1][2] Its unique trifunctional structure, featuring a primary amine and two hydroxyl groups on a propane backbone with a defined stereocenter, imparts a high degree of versatility. This allows it to serve as a foundational component in the synthesis of complex molecules, from life-saving drugs to advanced materials. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating innovative chemical entities and therapeutic agents. This guide provides a comprehensive technical overview, grounded in scientific literature, to support its application in demanding research and development environments.

Molecular Structure and Physicochemical Profile

The defining feature of this compound is its specific three-dimensional arrangement, which is crucial for its role in asymmetric synthesis.[2] The "R" designation denotes the Rectus configuration at the C2 chiral center according to the Cahn-Ingold-Prelog priority rules. This stereochemical purity is paramount in pharmaceutical applications where enantiomers can exhibit vastly different biological activities.

The molecule's physical state can vary from a white to light yellow crystalline powder to a colorless, viscous liquid, often depending on purity and ambient conditions.[3][4] Its high water solubility is attributed to the polar amine and hydroxyl functional groups, which readily participate in hydrogen bonding.[5]

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value |

| IUPAC Name | (2R)-3-aminopropane-1,2-diol[6] |

| CAS Number | 66211-46-9[4][7] |

| Molecular Formula | C₃H₉NO₂[4][6][7] |

| Molecular Weight | 91.11 g/mol [7][8] |

| Appearance | White to light yellow crystalline powder or viscous liquid[4] |

| Melting Point | 53-57 °C[6] |

| Boiling Point | 117-119 °C @ 0.4 mm Hg; 264-265 °C @ 739 mmHg[7] |

| Density | ~1.175 g/mL at 25 °C[3][7] |

| Water Solubility | >1000 g/L (Highly Soluble) |

| Specific Optical Rotation | +27° to +29° (c=4, 5N HCl)[6] |

| SMILES | NCC(O)CO[6] |

| InChI Key | KQIGMPWTAHJUMN-UHFFFAOYSA-N[9] |

Synthesis and Manufacturing Pathways

The industrial production of 3-amino-1,2-propanediol, often as a racemate, typically involves the ammonolysis of a glycerol derivative. A common and efficient method starts with 3-chloro-1,2-propanediol, which reacts with ammonia under alkaline conditions.[1][10][11] The synthesis of the enantiomerically pure (R)-form requires a stereocontrolled approach. One such method involves the asymmetric dihydroxylation of allylamine using a chiral catalyst system.[10]

A generalized industrial synthesis workflow is outlined below. The process begins with a key precursor, which is then subjected to amination, followed by rigorous purification steps to achieve the high purity required for pharmaceutical applications.

Caption: Generalized workflow for the synthesis of 3-amino-1,2-propanediol.

A published laboratory procedure for synthesizing the racemic compound from 3-chloro-1,2-propanediol and ammonia reported a yield of 90% and a purity of 99.6% under optimized conditions: a 15:1 molar ratio of ammonia to the chloropropanediol, a reaction temperature of 50°C, and a reaction time of 4 hours, followed by molecular distillation.[10]

Core Applications in Drug Development and Chemical Industry

The utility of this compound spans multiple high-value sectors, primarily driven by its bifunctional and chiral nature.

-

Non-Ionic X-Ray Contrast Media: It is an irreplaceable raw material for producing several widely used non-ionic X-ray contrast agents, such as Iohexol and Iopamidol.[3][12][13] These agents are crucial for enhancing the visibility of internal body structures in medical imaging.

-

Chiral Synthon for APIs: As a versatile chiral building block, it is integral to the synthesis of various Active Pharmaceutical Ingredients (APIs).[2] Its structure is incorporated into antivirals, beta-blockers, and other therapeutics where stereochemistry is critical for efficacy and safety.[1][2]

-

Advanced Biomedical Materials: In biotechnology, it serves as a reactant for creating lipid-like delivery molecules, known as lipidoids, which are used in RNA interference (RNAi) therapeutics for gene silencing.[1][14]

-

Cosmetics and Personal Care: In cosmetic formulations, it functions as a humectant and moisturizing agent, improving skin hydration and texture due to its high affinity for water.[2][15][16]

-

Novel Solvents and Polymers: Researchers are exploring its use as a hydrogen bond donor in the design of deep eutectic solvents, which are considered greener alternatives to volatile organic compounds (VOCs).[3][14] It also acts as an intermediate in the production of surfactants, emulsifiers, and resins.[15]

Caption: Major applications derived from this compound.

Featured Experimental Protocol: Selective N-Acylation

The selective reactivity of the amine group over the hydroxyl groups is a key feature exploited in synthesis. The following protocol describes a representative selective N-acylation, a foundational step in producing pseudo-ceramides and other complex molecules.[13]

Objective: To selectively acylate the primary amine of 3-amino-1,2-propanediol in the presence of its two hydroxyl groups.

Materials:

-

3-Amino-1,2-propanediol

-

Stearic Acid (or other fatty acid)

-

Immobilized Candida antarctica lipase B (Novozym® 435) as a biocatalyst

-

Suitable organic solvent (e.g., 2-methyl-2-butanol)

-

Packed-bed bioreactor setup

-

Analytical equipment for monitoring (HPLC, GC-MS)

Methodology:

-

System Preparation: Set up a continuous flow packed-bed bioreactor and pack it with the immobilized lipase biocatalyst.

-

Substrate Solution: Prepare a solution of 3-amino-1,2-propanediol and stearic acid in the chosen organic solvent. An equimolar ratio is a typical starting point.

-

Reaction Initiation: Pump the substrate solution through the packed-bed reactor at a controlled flow rate and temperature. The enzymatic catalyst facilitates the selective formation of an amide bond between the amine group and the carboxylic acid.

-

Monitoring: Collect effluent samples at regular intervals and analyze them using HPLC or GC to determine the conversion rate and product yield. The primary product will be N-stearyl-3-amino-1,2-propanediol.

-

Product Isolation: Once the reaction reaches the desired conversion, the solvent is removed from the collected effluent, typically via rotary evaporation.

-

Purification: The resulting crude product can be purified using techniques such as column chromatography or recrystallization to isolate the high-purity N-acylated product.

This enzymatic approach is favored for its high selectivity, mild reaction conditions, and sustainability compared to traditional chemical methods, preventing the need for protecting groups for the hydroxyl functions.

Safety, Handling, and Storage

Due to its corrosive nature, proper handling of this compound is critical to ensure laboratory safety. It can cause severe skin burns and eye damage upon contact.[11][17][18]

Table 2: Hazard and Safety Information

| Category | Information |

| GHS Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[17] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[17] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[17] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17] |

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[18][19]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[19]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[19]

-

Respiratory Protection: If airborne concentrations are high, use a NIOSH-approved respirator with an appropriate filter.[19]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[18][19] The compound is hygroscopic and should be protected from moisture.[1][19]

Conclusion

This compound is a high-value chiral intermediate whose importance in the pharmaceutical and chemical industries cannot be overstated. Its unique structural attributes enable the synthesis of a diverse range of complex and stereochemically defined molecules. For scientists and developers, a deep understanding of its properties, synthetic routes, and safe handling practices is the foundation for innovation, whether in the pursuit of next-generation therapeutics, advanced medical imaging agents, or novel biomaterials.

References

- 1. sfdchem.com [sfdchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-1,2-propanediol | 616-30-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. 3-Amino-1,2-propanediol [webbook.nist.gov]

- 9. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. borregaard.com [borregaard.com]

- 12. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 13. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. aozunasia.com [aozunasia.com]

- 16. CAS 616-30-8: 3-Amino-1,2-propanediol | CymitQuimica [cymitquimica.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. cloudfront.zoro.com [cloudfront.zoro.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synonyms for (R)-3-Amino-1,2-propanediol in chemical literature

An In-depth Technical Guide to the Synonyms, Properties, and Synthesis of (R)-3-Amino-1,2-propanediol

For researchers, scientists, and drug development professionals, a clear understanding of chemical nomenclature and synthetic accessibility is paramount. This guide provides a comprehensive overview of the synonyms for this compound, along with its key physicochemical properties and detailed experimental protocols for its synthesis.

Synonyms and Chemical Identifiers

This compound, a valuable chiral building block, is referenced in chemical literature under various names. Clarity in nomenclature is crucial for accurate literature searches and chemical sourcing. The following table summarizes the synonyms and key identifiers for the (R)-enantiomer, its corresponding (S)-enantiomer, and the racemic mixture.

| Stereoisomer | Common/Systematic Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| (R)-enantiomer | This compound[1][2] | 66211-46-9[2] | C₃H₉NO₂ | 91.11[2] | 105-110[3] | 320-337[3] |

| (2R)-3-aminopropane-1,2-diol[1] | ||||||

| (R)-(+)-3-Amino-1,2-propandiol[2] | ||||||

| (S)-enantiomer | (S)-3-Amino-1,2-propanediol[4][5] | 61278-21-5[4] | C₃H₉NO₂ | 91.11[4] | 54 - 60[6] | 129 - 131 (at 5 mmHg)[6] |

| (2S)-3-aminopropane-1,2-diol[4] | ||||||

| Racemic Mixture | (±)-3-Amino-1,2-propanediol | 616-30-8[7][8] | C₃H₉NO₂ | 91.11[7][8] | 55-57[7] | 264-265 (at 739 mmHg)[7] |

| 3-Aminopropane-1,2-diol[7] | ||||||

| 1-Aminoglycerol[8] | ||||||

| Isoserinol[7] | ||||||

| 2,3-Dihydroxypropylamine[8] | ||||||

| 1-Amino-2,3-propanediol[8] |

Experimental Protocols

Detailed methodologies for the synthesis of 3-amino-1,2-propanediol are crucial for its application in research and development. Below are protocols for the synthesis of the racemic mixture and an asymmetric approach to the (R)-enantiomer.

Synthesis of Racemic 3-Amino-1,2-propanediol via Ammonolysis of 3-Chloro-1,2-propanediol

This widely used industrial method involves the nucleophilic substitution of the chlorine atom in 3-chloro-1,2-propanediol with an amino group from ammonia.[1]

Materials and Equipment:

-

3-chloro-1,2-propanediol (glycerin chlorohydrin)

-

Aqueous ammonia (25-27% concentration)

-

Main catalyst (e.g., cupric oxide) and cocatalyst (e.g., stannic oxide, manganese oxide, or magnesium oxide)

-

Pressurized reaction kettle with stirring and heating capabilities

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Charge the reaction kettle with 100g of 3-chloro-1,2-propanediol, the main catalyst, and the cocatalyst.

-

Add aqueous ammonia (25-27% concentration) in a mass 3 to 8 times that of the 3-chloro-1,2-propanediol.

-

Seal the reactor and commence stirring. Heat the mixture to a temperature between 30°C and 50°C.[1] The reaction is exothermic and requires careful temperature control.

-

Maintain the reaction for 1 to 6 hours.[1] The pressure inside the reactor will increase.

-

After the reaction is complete, cool the reactor to ambient temperature.

-

Filter the reaction mixture to separate the solid catalysts, which can be recovered and reused.

-

Concentrate the filtrate by evaporating the water using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to obtain pure 3-amino-1,2-propanediol.

Asymmetric Synthesis of (R)-(+)-3-Amino-1,2-propanediol

This method employs a chiral catalyst to achieve the asymmetric dihydroxylation of a prochiral substrate, leading to the desired (R)-enantiomer.

Description: The synthesis of (R)-(+)-3-amino-1,2-propanediol can be achieved through the asymmetric dihydroxylation of allylamine. This reaction is catalyzed by a novel chiral polymer-metal complex, wool-osmium tetroxide (wool-OsO₄). The wool acts as a chiral ligand, influencing the stereochemical outcome of the dihydroxylation.

Key Parameters:

-

Catalyst: Wool-OsO₄ complex.

-

Substrate: Allylamine.

-

Reaction: Asymmetric dihydroxylation.

-

Factors Affecting Yield: The chemical and optical yields are significantly influenced by the concentration of OsO₄ in the wool complex, the reaction time, and the molar ratio of allylamine to OsO₄.

-

Catalyst Reusability: The wool-OsO₄ complex can be recovered and reused multiple times without a notable decrease in its catalytic activity and enantioselectivity.

Visualization of Synonym and Stereoisomer Relationships

To clarify the relationships between the different forms of 3-amino-1,2-propanediol and their common synonyms, the following diagram is provided.

Caption: Hierarchical relationship of 3-Amino-1,2-propanediol stereoisomers and synonyms.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. borregaard.com [borregaard.com]

- 6. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]

- 7. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of (R)-3-Amino-1,2-propanediol for Research Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for (R)-3-Amino-1,2-propanediol (CAS: 66211-46-9) and its commonly used racemic form, 3-Amino-1,2-propanediol (CAS: 616-30-8). As a valuable chiral building block and reactant in the synthesis of advanced materials, including lipidoids for RNA interference therapeutics and cationic polymers for gene delivery, its safe management in the laboratory is of paramount importance. This guide is intended for researchers, scientists, and drug development professionals, emphasizing the causality behind safety protocols to foster a culture of proactive risk management.

Core Hazard Identification and Toxicological Profile

This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3][4] The primary danger stems from its high alkalinity; a 10% aqueous solution exhibits a pH of 11, making it highly caustic to biological tissues.[1] Understanding this fundamental chemical property is key to appreciating the severity of the risks and the necessity of the stringent handling protocols outlined below.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear and immediate understanding of the chemical's primary dangers.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage.[1][2][3][4] | Danger | Corrosion |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[1][3] | Danger | Corrosion |

Expert Insight: The classification as "Corrosive Category 1" signifies that the material can cause irreversible tissue damage upon contact. Unlike irritants, which cause reversible inflammation, corrosive substances can lead to permanent scarring, loss of function, and, in the case of eye contact, blindness.[5]

Summary of Toxicological Data

While the immediate corrosive hazard is the principal concern, it is also important to review the known toxicological data.

| Endpoint | Species | Route | Value | Interpretation |

| Acute Oral Toxicity (LD50) | Rat | Oral | 7500 mg/kg[1][6][7] | Low acute toxicity via ingestion. The primary danger remains chemical burns to the gastrointestinal tract rather than systemic poisoning. |

| Acute Oral Toxicity (LD50) | Mouse | Oral | 2460 mg/kg[5][7] | Low acute toxicity. |

| Carcinogenicity | N/A | N/A | Not listed by IARC, NTP, or OSHA.[1][6] | No evidence to suggest carcinogenic properties based on current data. |

| Mutagenicity / Teratogenicity | N/A | N/A | No data available.[5] | The absence of data necessitates a cautious approach, handling the compound as if it could possess unknown chronic effects. |

Physicochemical Properties and Their Safety Implications

The physical properties of a chemical directly influence its behavior in the laboratory and dictate appropriate storage and handling measures.

| Property | Value | Safety Implication |

| Appearance | Colorless, very viscous liquid or white solid crystals.[1][5] | Its high viscosity means it can cling to surfaces, making decontamination more challenging. It may be solid at room temperature. |

| Melting Point | 54-57 °C[1][8][9] | The compound may be solid in the container. Gentle warming in a water bath may be required, which must be done with caution in a ventilated area. |

| Boiling Point | 264-265 °C[1][2][6] | The high boiling point indicates low vapor pressure at room temperature, but heating will increase vapor concentrations significantly. |

| Flash Point | >112 °C (Closed Cup)[1][7] | Classified as combustible.[5] Must be kept away from open flames and high-heat sources, especially during distillation or heating. |

| Density | ~1.175 g/mL at 25 °C[1][6][8] | Heavier than water. |

| Water Solubility | >1000 g/L (Highly Soluble)[1] | Spills can be diluted with water, but this will create a larger volume of corrosive hazardous waste that must be contained. Do not flush to drains.[1][10] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air).[2][7] | Containers must be kept tightly sealed to maintain product integrity and prevent the absorption of water, which could affect reactions.[1][7] |

Proactive Safety: Engineering Controls, PPE, and Handling Protocols

A proactive approach to safety involves layering multiple levels of protection. The logical flow of this strategy is to first engineer out the hazard, then protect the individual with appropriate PPE, and finally, adhere to strict handling protocols.

Caption: Hierarchy of controls for mitigating chemical exposure risks.

Mandatory Engineering Controls

The first line of defense is to minimize exposure through environmental controls.

-

Ventilation: All handling of this compound must occur inside a certified chemical fume hood to control vapors and potential aerosols.[5][7]

-

Safety Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[7] This is non-negotiable due to the compound's severe corrosive properties.

Personal Protective Equipment (PPE)

PPE is the user's last line of defense and must be selected based on the specific hazards.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a full-face shield.[1][7][11] | Protects against splashes that can cause irreversible eye damage. A face shield protects the entire face from contact. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a chemically resistant lab coat.[1][2][7][11] | Prevents skin contact, which can lead to severe chemical burns. Ensure gloves are inspected before use and changed immediately if contaminated. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge.[5][6][7] | Mandatory if working outside a fume hood (not recommended) or if aerosols are generated. |

Safe Handling and Storage Protocols

-

Handling: Wash hands thoroughly after handling.[1][7] Avoid all personal contact, including inhalation of vapors or mists.[1][5][7] Keep containers tightly closed when not in use.[7]

-

Storage: Store in a cool, dry, and well-ventilated area.[1][7] The storage area should be secured and designated for corrosive materials ("Store locked up").[1][10][12]

-

Incompatibilities: Store away from strong acids, bases, and oxidizing agents to prevent violent or exothermic reactions.[2][5][6]

Emergency Response and Spill Management

Preparedness is crucial for effectively managing incidents. All personnel must be familiar with these procedures before handling the chemical.

First Aid Measures: Immediate Action Required

In any exposure scenario, speed is critical to minimizing tissue damage.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][7] Remove contact lenses if present and easy to do.[1][10] Seek immediate medical attention. [1][5][10] |

| Skin Contact | Immediately remove all contaminated clothing.[1][2][10] Flush skin with plenty of water for at least 15 minutes.[2][7] Seek immediate medical attention. [2] |

| Inhalation | Move the victim to fresh air immediately.[7][10] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [2][7][10] |

| Ingestion | Do NOT induce vomiting. [1][2][7][10] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Seek immediate medical attention. [1][7][10] |

Experimental Protocol: Incidental Spill Response

This protocol outlines the steps for managing a small, incidental spill (<100 mL) within a laboratory setting.

-

Alert & Evacuate: Immediately alert personnel in the area. Evacuate non-essential personnel.[13]

-

Assess & Ventilate: Assess the spill size and ensure the fume hood is functioning correctly to contain vapors.

-

Don PPE: Put on full PPE as described in Section 3.2, including a respirator if necessary.

-

Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).[1][5][13]

-

Absorption: Gently cover and absorb the spill with the inert material, working from the outside in to minimize splashing.[13]

-

Collection: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.[1][5][14]

-

Decontamination: Wipe down the spill area with a damp cloth. Collect the cloth and any contaminated materials as hazardous waste.

-

Disposal: Dispose of the sealed waste container through your institution's hazardous waste management program.

-

Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.

Caption: Step-by-step workflow for managing an incidental chemical spill.

Firefighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7]

-

Hazards of Combustion: Thermal decomposition will produce toxic and irritating gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][5][6]

-

Required Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against these toxic fumes.[2][7]

References

- 1. 3-Amino-1,2-propanediol - Safety Data Sheet [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. cloudfront.zoro.com [cloudfront.zoro.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. 66211-46-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Characterization of (R)-3-Amino-1,2-propanediol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-3-Amino-1,2-propanediol, a versatile chiral building block crucial in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the spectral data but also on the rationale behind the spectral features and the experimental considerations for acquiring high-quality data.

Introduction to this compound

This compound (also known as (R)-isoserinol) is a chiral aminodiol with the molecular formula C₃H₉NO₂ and a molecular weight of 91.11 g/mol .[3][4] Its structure, containing a primary amine and two hydroxyl groups, makes it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs), including non-ionic contrast agents like iohexol and iodixanol.[2] The stereochemistry of the molecule is critical for its biological activity and the efficacy of the final drug product. Therefore, unambiguous characterization of its structure and stereochemical integrity is paramount.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound give rise to a unique spectroscopic fingerprint. The presence of O-H, N-H, C-O, C-N, and C-H bonds, along with three distinct carbon environments, forms the basis of its characterization by IR, NMR, and MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon skeleton and the connectivity of protons.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound, typically acquired in a deuterated solvent like D₂O or DMSO-d₆, reveals five distinct proton environments. The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (OH and NH₂).

| Proton Assignment | Typical Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-1 (CH₂) | ~3.3-3.5 | dd | 2H |

| H-2 (CH) | ~3.6-3.8 | m | 1H |

| H-3 (CH₂) | ~2.5-2.7 | dd | 2H |

| OH | Variable | br s | 2H |

| NH₂ | Variable | br s | 2H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Expertise & Experience in Interpretation:

-

The diastereotopic protons on C1 and C3 give rise to complex splitting patterns (doublet of doublets, dd), a consequence of their distinct magnetic environments adjacent to the chiral center (C2).

-

The methine proton (H-2) is coupled to the protons on C1 and C3, resulting in a multiplet (m).

-

The signals for the hydroxyl (OH) and amine (NH₂) protons are often broad and their chemical shifts are highly dependent on factors like solvent, temperature, and concentration due to proton exchange. In D₂O, these peaks will disappear due to deuterium exchange, which can be a useful diagnostic experiment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[5] this compound exhibits three distinct carbon signals, corresponding to the three carbon atoms in the structure.

| Carbon Assignment | Typical Chemical Shift (δ) ppm |

| C-1 (CH₂) | ~65-67 |

| C-2 (CH) | ~72-74 |

| C-3 (CH₂) | ~45-47 |

Note: Chemical shifts are approximate and can vary based on solvent.

Expertise & Experience in Interpretation:

-

The chemical shifts are consistent with a propanediol structure bearing an amino group. The carbons attached to the electronegative oxygen atoms (C1 and C2) are deshielded and appear at higher chemical shifts compared to the carbon attached to the nitrogen atom (C3).

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

To confirm exchangeable protons, add a drop of D₂O to the sample and re-acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong, broad absorptions corresponding to the O-H and N-H stretching vibrations, as well as distinct C-O and C-N stretching bands.[6]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad |

| N-H Stretch (amine) | 3100-3500 | Medium, Broad |

| C-H Stretch (alkane) | 2850-3000 | Medium |

| N-H Bend (amine) | 1590-1650 | Medium |

| C-O Stretch (alcohol) | 1000-1260 | Strong |

| C-N Stretch (amine) | 1020-1250 | Medium |

Expertise & Experience in Interpretation:

-

The broadness of the O-H and N-H stretching bands is a result of hydrogen bonding, which is extensive in this molecule due to the presence of multiple donor and acceptor sites.

-

The overlap of the O-H and N-H stretching regions can sometimes make it challenging to resolve the individual peaks.

-

The C-O stretching region often shows multiple bands due to the primary and secondary alcohol functionalities.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[7][8] For this compound, electron ionization (EI) is a common technique.

| m/z | Proposed Fragment | Significance |

| 91 | [C₃H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 74 | [M - NH₃]⁺ | Loss of ammonia |

| 60 | [CH₂=CH(OH)₂]⁺ | |

| 44 | [CH₂(OH)₂]⁺ | |

| 31 | [CH₂OH]⁺ | |

| 30 | [CH₂NH₂]⁺ |

Expertise & Experience in Interpretation:

-

The molecular ion peak at m/z 91 confirms the molecular weight of the compound.[7]

-

The fragmentation pattern is consistent with the structure of an amino alcohol. Common fragmentation pathways include the loss of small, stable molecules like ammonia (NH₃) and water (H₂O), as well as cleavage of C-C bonds.

-

The base peak (the most intense peak) can vary depending on the ionization energy, but fragments at m/z 30 and 31 are typically prominent.

Experimental Protocol for MS Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a polar column like a wax column) and a temperature program to separate the analyte from the solvent and any impurities.

-

-

MS Detection:

-

As the analyte elutes from the GC column, it enters the MS ion source.

-

Ionize the molecules using a standard electron energy of 70 eV.

-

Scan a mass range of, for example, m/z 25-200.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.

Caption: Workflow for spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they create a detailed molecular portrait. For scientists in pharmaceutical development, a thorough understanding of this data is essential for quality control, reaction monitoring, and ensuring the integrity of this critical chiral intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]

- 3. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-amino-propane-1,2-diol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 3-Amino-1,2-propanediol(616-30-8) 13C NMR spectrum [chemicalbook.com]

- 6. 3-Amino-1,2-propanediol(616-30-8) IR Spectrum [chemicalbook.com]

- 7. 3-Amino-1,2-propanediol [webbook.nist.gov]

- 8. 3-Amino-1,2-propanediol(616-30-8) MS [m.chemicalbook.com]

Chirality and Stereochemistry of 3-Amino-1,2-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2-propanediol (APD), also known as isoserinol, is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structure, containing both amino and diol functionalities, makes it a valuable precursor for the synthesis of a wide range of complex molecules.[3] Notably, it is a critical intermediate in the production of non-ionic X-ray contrast agents like iohexol and iopamidol.[2][3][4] The presence of a stereocenter at the C2 position means that 3-amino-1,2-propanediol exists as a pair of enantiomers, (R)- and (S)-3-amino-1,2-propanediol. The specific stereochemistry of these enantiomers is crucial in the synthesis of enantiomerically pure pharmaceuticals, where a single enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.[5] This guide provides an in-depth overview of the chirality and stereochemistry of 3-amino-1,2-propanediol, including its synthesis, separation, and physicochemical properties.

Molecular Structure and Stereoisomers

3-Amino-1,2-propanediol possesses a single chiral center at the carbon atom bonded to the hydroxyl group and the aminomethyl group. This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

Physicochemical and Spectroscopic Properties

The enantiomers of 3-amino-1,2-propanediol have identical physical properties such as melting point, boiling point, and density. They differ in their interaction with plane-polarized light, exhibiting equal but opposite specific rotations. The racemic mixture has a specific rotation of zero.

Table 1: Physicochemical Properties of 3-Amino-1,2-propanediol and its Stereoisomers

| Property | (±)-3-Amino-1,2-propanediol (Racemic) | (S)-3-Amino-1,2-propanediol | (R)-3-Amino-1,2-propanediol |

| CAS Number | 616-30-8[6] | 61278-21-5[7] | 68070-51-9 |

| Molecular Formula | C₃H₉NO₂[6] | C₃H₉NO₂[7] | C₃H₉NO₂ |

| Molecular Weight | 91.11 g/mol [6] | 91.11 g/mol [7] | 91.11 g/mol |

| Appearance | Colorless to pale yellow viscous liquid[4] | White to off-white crystalline solid[8] | Data not available |

| Melting Point | 55-57 °C[4] | 54-60 °C[9] | Data not available |

| Boiling Point | 264-265 °C[4][10] | 117-119 °C at 0.4 mmHg[7] | Data not available |

| Density | 1.175 g/mL at 25 °C[4][10] | 1.175 g/mL at 25 °C[7] | Data not available |

| Refractive Index (n20/D) | 1.492[10] | 1.483[7] | Data not available |

| Specific Rotation [α]20/D | 0° | -28 ± 1° (c = 4 in 5 M HCl)[7] | +28 ± 1° (c = 4 in 5 M HCl) (inferred) |

Table 2: Spectroscopic Data for 3-Amino-1,2-propanediol

| Spectroscopy | Data |

| ¹H NMR | Spectrum available[9] |

| ¹³C NMR | Spectrum available[9] |

| IR (Infrared) | Spectrum available[10] |

| Mass Spectrometry | Spectrum available[6] |

Synthesis of 3-Amino-1,2-propanediol

Synthesis of Racemic 3-Amino-1,2-propanediol

The most common industrial method for synthesizing racemic 3-amino-1,2-propanediol is the ammonolysis of 3-chloro-1,2-propanediol.[1][2] This reaction is typically carried out in an aqueous solution of ammonia under pressure.

A detailed experimental protocol for this synthesis is outlined below.

Experimental Protocol: Ammonolysis of 3-Chloro-1,2-propanediol [1][7][11]

-

Reaction Setup: A pressure reactor is charged with 3-chloro-1,2-propanediol and an excess of aqueous ammonia (e.g., a 15:1 molar ratio of ammonia to 3-chloro-1,2-propanediol).[7]

-

Reaction Conditions: The reactor is sealed and heated to a temperature between 50-80 °C for 4-10 hours.[7][11] The pressure in the reactor will increase due to the vapor pressure of ammonia.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature. Excess ammonia is carefully vented and can be recovered.

-

Purification: The reaction mixture is subjected to distillation under reduced pressure to remove water and unreacted starting materials. The product, 3-amino-1,2-propanediol, is then collected as a viscous liquid.[7] Purity can be assessed by gas chromatography.[11]

Enantioselective Synthesis of 3-Amino-1,2-propanediol

The synthesis of enantiomerically pure 3-amino-1,2-propanediol is highly desirable for pharmaceutical applications. One reported method for the asymmetric synthesis of (R)-(+)-3-amino-1,2-propanediol involves the asymmetric dihydroxylation of allylamine using a chiral catalyst.[7]

Experimental Protocol: Asymmetric Dihydroxylation of Allylamine [7]

-

Catalyst Preparation: A chiral polymer-metal complex, such as wool-osmium tetroxide (wool-OsO₄), is prepared.[7]

-

Reaction: Allylamine is subjected to asymmetric dihydroxylation in the presence of the chiral wool-OsO₄ complex.

-

Reaction Parameters: The chemical and optical yields of the product are influenced by the OsO₄ content in the complex, reaction time, and the molar ratio of allylamine to OsO₄.[7]

-

Product Isolation: Following the reaction, the (R)-(+)-3-amino-1,2-propanediol is isolated and purified. The catalyst can potentially be reused.[7]

Chiral Resolution of Racemic 3-Amino-1,2-propanediol

An alternative to enantioselective synthesis is the resolution of the racemic mixture. This typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Applications in Drug Development

The enantiomers of 3-amino-1,2-propanediol are crucial starting materials in the synthesis of several pharmaceuticals. The stereochemistry of the APD precursor directly dictates the stereochemistry of the final active pharmaceutical ingredient (API). For instance, (S)-3-amino-1,2-propanediol is a key intermediate in the synthesis of certain beta-blockers.[5] The primary application of 3-amino-1,2-propanediol is in the synthesis of non-ionic X-ray contrast media, such as iopromide and ioversol, which are essential tools in medical imaging.[3]

Conclusion

The chirality of 3-amino-1,2-propanediol is a critical aspect that profoundly influences its application in the pharmaceutical industry. Understanding the stereochemistry and having access to reliable methods for the synthesis and separation of its enantiomers are paramount for the development of safe and effective drugs. This guide has provided a comprehensive technical overview of the key aspects of 3-amino-1,2-propanediol's stereochemistry, offering valuable information for researchers and professionals in drug development and chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(Diethylamino)-1,2-propanediol(621-56-7) 1H NMR spectrum [chemicalbook.com]

- 3. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]

- 6. 3-Amino-1,2-propanediol [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. borregaard.com [borregaard.com]

- 9. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Amino-1,2-propanediol(616-30-8) IR Spectrum [m.chemicalbook.com]

- 11. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

Commercial Availability and Technical Guide for Enantiopure (R)-3-Amino-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiopure (R)-3-Amino-1,2-propanediol, a critical chiral building block in pharmaceutical and chemical synthesis. This document includes a summary of commercial suppliers, key quantitative data, and detailed experimental protocols relevant to its procurement and quality control.

Commercial Availability

Enantiopure this compound (CAS Number: 65419-45-6) is readily available from several commercial suppliers. The compound is typically offered at purities of 98% or higher. The table below summarizes key information from various suppliers to facilitate comparison.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 65419-45-6 | ≥98% | Gram to multi-gram scale |

| Thermo Scientific Chemicals | 65419-45-6 | 98% | Gram to multi-gram scale |

| Chem-Impex International | 65419-45-6 | ≥98% (GC) | Gram to kilogram scale |

| TCI America | 65419-45-6 | >98.0% (GC) | Gram to multi-gram scale |

Synthesis and Quality Control Workflow

The procurement and use of enantiopure raw materials in research and drug development necessitate a robust quality control workflow. This ensures the identity, purity, and chiral integrity of the starting material, which is critical for the synthesis of the desired enantiomerically pure active pharmaceutical ingredient.

Figure 1: Quality Control Workflow for this compound

A common and efficient method for the enantioselective synthesis of this compound is through the asymmetric dihydroxylation of allylamine. This method utilizes a chiral catalyst to introduce the hydroxyl groups stereoselectively.

Figure 2: Enantioselective Synthesis of this compound

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

Purity Determination by Gas Chromatography (GC)

This method is suitable for determining the chemical purity of 3-Amino-1,2-propanediol and identifying potential volatile impurities.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: DB-1701, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant pressure of 9.3 PSI.

-

Injector Temperature: 200 °C.

-

Detector Temperature: 260 °C.

-

Oven Temperature Program: Isothermal at 90 °C.

-

Injection Volume: 1.0 µL.

-

Split Ratio: 20:1.

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the 3-Amino-1,2-propanediol sample into a suitable vial.

-

Add 1 mL of a derivatizing agent such as Trifluoroacetic anhydride (TFAA).

-

Cap the vial and vortex thoroughly. Allow the reaction to proceed at room temperature for 15 minutes.

-

Dilute the derivatized sample with an appropriate solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.

-

-

Analysis: Inject the prepared sample onto the GC system. The purity is determined by the area percent of the main peak relative to the total area of all peaks.

Enantiomeric Excess (e.e.) Determination by Chiral High-Performance Liquid Chromatography (HPLC)

This method is critical for confirming the enantiomeric purity of this compound.

-

Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

-

Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or equivalent (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small percentage of a basic additive like diethylamine (e.g., 0.1%) to improve peak shape. The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: As 3-Amino-1,2-propanediol lacks a strong chromophore, derivatization with a UV-active agent (e.g., benzoyl chloride) is often necessary. Detection should be set to the maximum absorbance of the derivative (e.g., ~230 nm for the benzoyl derivative).

-

Sample Preparation (with derivatization):

-

Dissolve a known amount of the sample in a suitable aprotic solvent (e.g., acetonitrile).

-

Add a molar excess of a UV-active derivatizing agent (e.g., benzoyl chloride) and a non-nucleophilic base (e.g., triethylamine).

-

Allow the reaction to proceed to completion.

-

Quench the reaction and dilute the sample to a suitable concentration with the mobile phase.

-

-

Analysis: Inject the prepared sample onto the chiral HPLC system. The enantiomeric excess is calculated using the peak areas of the two enantiomers: e.e. (%) = [(Area R - Area S) / (Area R + Area S)] x 100.

Conclusion

The commercial availability of high-purity enantiopure this compound from multiple suppliers provides researchers and drug development professionals with a reliable source for this key chiral intermediate. The implementation of rigorous quality control procedures, including purity and enantiomeric excess determination, is essential to ensure the integrity of subsequent synthetic steps and the quality of the final product. The experimental protocols outlined in this guide serve as a starting point for the analytical characterization of this important molecule.

The Cornerstone of Chirality: A Technical Guide to (R)-3-Amino-1,2-propanediol as a Premier Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the principle of chirality is not merely a matter of stereochemical nuance; it is a fundamental pillar of safety, efficacy, and specificity. The differential pharmacological and toxicological profiles of enantiomers are well-documented, compelling the industry to move from racemic mixtures to single-enantiomer drugs. This paradigm shift has amplified the demand for versatile, economically viable, and enantiomerically pure chiral building blocks. Among these, (R)-3-Amino-1,2-propanediol has emerged as a linchpin synthon, a testament to its utility in the construction of complex, life-saving molecules. This guide, born from extensive experience in synthetic application, aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its pivotal role in the synthesis of blockbuster pharmaceuticals.

Unveiling the Synthon: Physicochemical Properties of this compound

This compound, also known as (R)-(-)-3-Amino-1,2-propanediol or isoserinol, is a chiral amino alcohol that presents as a white to pale yellow crystalline powder or a viscous liquid, depending on its purity and physical state.[1][2] Its bifunctional nature, possessing both a primary amine and two hydroxyl groups, is the very essence of its synthetic versatility.

| Property | Value | Source |

| Molecular Formula | C₃H₉NO₂ | [2] |

| Molecular Weight | 91.11 g/mol | [2] |

| Melting Point | 54-56 °C | [2] |

| Boiling Point | 117-119 °C at 0.4 mm Hg | [2] |

| Density | 1.175 g/mL at 25 °C | [2] |

| Solubility | Soluble in water | [2] |

| Appearance | White to pale yellow crystalline powder/viscous liquid | [1] |

The strategic placement of the amino and hydroxyl functionalities allows for regioselective and stereoselective transformations, making it an ideal starting material for the introduction of a chiral aminopropanol backbone, a common motif in a plethora of bioactive molecules.

The Genesis of a Chiral Workhorse: Synthesis of this compound

The industrial-scale production of this compound is a critical aspect of its utility, and various synthetic strategies have been developed to ensure a high-purity, cost-effective supply. The most prevalent method involves the ammonolysis of a suitable C3 electrophile.

Industrial Synthesis via Ammonolysis of 3-Chloro-1,2-propanediol

The reaction of 3-chloro-1,2-propanediol (CPD) with ammonia is a widely adopted industrial method.[3] This nucleophilic substitution reaction is typically carried out in an aqueous medium under pressure.

Causality in Experimental Choices:

-

Excess Ammonia: A large excess of ammonia is employed to maximize the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

-

Temperature and Pressure Control: The reaction is exothermic, and careful control of temperature (typically 40-60°C) and pressure is crucial to ensure reaction efficiency and safety.[3]

-

Base Addition: The reaction is often conducted in an alkaline environment, facilitated by the addition of a base like sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction and drive the equilibrium towards the product.[4]

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol: Large-Scale Synthesis of 3-Amino-1,2-propanediol [3]

-

Charging the Reactor: A pressure reactor is charged with 3-chloro-1,2-propanediol and a significant molar excess of aqueous ammonia.

-

Reaction: The reactor is sealed, and the mixture is agitated while being heated to a temperature between 40-60°C. The reaction is maintained for 4-6 hours.

-

Ammonia Recovery: After completion, the reactor is cooled, and the excess ammonia is recovered.

-

Neutralization and Salt Removal: The reaction mixture, containing ammonium chloride, is neutralized with a base such as sodium hydroxide, leading to the precipitation of sodium chloride, which is then removed by filtration.

-

Purification: The crude 3-Amino-1,2-propanediol is purified by vacuum distillation or crystallization to yield a high-purity product.

A study on the synthesis from 3-chloro-1,2-propanediol and ammonia reported a yield of 90% and a purity of 99.6% under optimized conditions.[5]

The Architect's Toolkit: Applications of this compound in Pharmaceutical Synthesis

The true value of this compound lies in its application as a versatile chiral building block in the synthesis of a wide array of pharmaceuticals. Its ability to introduce a specific stereocenter is paramount to the biological activity of the final drug substance.

A Clearer Picture: Synthesis of Iohexol

Iohexol is a non-ionic, water-soluble X-ray contrast agent widely used in medical imaging.[1] 3-Amino-1,2-propanediol is a key intermediate in its synthesis. The synthesis involves the amidation of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride with 3-amino-1,2-propanediol to form the diamide, followed by N-alkylation.[6][7]

Caption: Synthetic pathway for Iohexol.

Experimental Protocol: Key Step in Iohexol Synthesis [3]

-

Amidation: A solution of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride in a suitable solvent (e.g., acetonitrile and DMF) is treated with tributylamine.

-

Addition of 3-Amino-1,2-propanediol: 3-Amino-1,2-propanediol, dissolved in DMF, is slowly added to the reaction mixture at an elevated temperature (e.g., 50-55°C).

-

Reaction Completion and Isolation: The reaction is stirred for several hours at an increased temperature (e.g., 75°C). After completion, the solvents are removed, and the intermediate is precipitated by the addition of water and adjustment of pH.

Combating Infection: Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic effective against resistant Gram-positive bacteria. Several synthetic routes to Linezolid have been developed, with many utilizing a chiral C3 synthon that can be derived from this compound. A common strategy involves the use of (S)-epichlorohydrin, which can be converted to the corresponding amino alcohol.

Caption: A synthetic approach to Linezolid.

While direct use of this compound is less common in initial steps, its chiral backbone is the core of the final molecule. The synthesis often proceeds through intermediates where the amino and hydroxyl groups are sequentially reacted to form the oxazolidinone ring.[8]

Regulating the Heartbeat: Synthesis of β-Blockers

β-blockers are a class of drugs used to manage cardiovascular diseases. The pharmacologically active enantiomer of many β-blockers possesses the (S)-configuration at the carbon bearing the hydroxyl group, which can be accessed from this compound. A general synthetic strategy involves the reaction of a substituted phenol with a chiral three-carbon synthon like (S)-epichlorohydrin (derivable from this compound), followed by reaction with an amine.[9]

Example: Synthesis of (R)-Metoprolol Analogues [10]

The synthesis of (R)-Metoprolol analogues can be achieved through an asymmetric route starting from (S)-epichlorohydrin.

-

Formation of the Epoxide: 4-(2-methoxyethyl)phenol is reacted with (S)-epichlorohydrin in the presence of a base to form the corresponding (R)-glycidyl ether.

-

Ring-Opening with Amine: The resulting epoxide is then reacted with isopropylamine to yield (R)-Metoprolol.

| Step | Reactants | Key Conditions | Product |

| 1 | 4-(2-methoxyethyl)phenol, (S)-epichlorohydrin | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., water, DMF) | (R)-1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene |

| 2 | (R)-1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene, Isopropylamine | Heat (50-80°C) | (R)-Metoprolol |

This enantioselective approach ensures the formation of the desired stereoisomer with high purity.[1]

Beyond Pharmaceuticals: Expanding the Horizon

The utility of this compound extends beyond the pharmaceutical realm. Its unique structure makes it a valuable component in the development of:

-

Antiviral Agents: It serves as a core skeleton for a novel class of anti-adenovirus agents.[11]

-

Dual-Tail Surfactants: Its bifunctionality allows for the synthesis of surfactants with enhanced properties.

-

Chiral Deep Eutectic Solvents: It can act as a hydrogen bond donor in the formation of environmentally friendly solvents.[12]

-

Pesticide Intermediates: It is a precursor in the synthesis of certain crop protection agents.

Conclusion: The Enduring Legacy of a Chiral Synthon

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its accessibility through efficient industrial processes, coupled with its inherent stereochemical information and versatile reactivity, has cemented its position as an indispensable tool for chemists in both academic and industrial settings. As the demand for enantiomerically pure pharmaceuticals and advanced materials continues to grow, the role of this elegant and effective synthon is poised to expand, continuing its legacy as a cornerstone of chirality.

References

- 1. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemicaljournals.com [chemicaljournals.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]

- 7. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]

- 8. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]

- 9. jmedchem.com [jmedchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. US20110275805A1 - Method for preparing linezolid and intermediates thereof - Google Patents [patents.google.com]

The Synthesis of 3-Amino-1,2-propanediol: A Technical Guide to its Discovery and Chemical History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1,2-propanediol (APD), also known as isoserinol, is a versatile chemical intermediate of significant interest to the pharmaceutical and fine chemical industries. Its chiral structure and bifunctional nature, possessing both primary amine and vicinal diol functionalities, make it a valuable building block for a wide array of complex molecules. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to 3-amino-1,2-propanediol. It details key experimental methodologies, presents comparative quantitative data from various synthetic approaches, and illustrates the primary reaction pathways. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction and Historical Perspective

First synthesized in the early 20th century, 3-amino-1,2-propanediol initially emerged from academic investigations into amino alcohols.[1] However, its industrial significance grew substantially with its identification as a critical raw material for the production of non-ionic X-ray contrast agents, such as iohexol and iopamidol.[2] The purity of APD is of paramount importance in these applications, as it directly influences the safety and efficacy of the final active pharmaceutical ingredients.[2]

Historically, the synthesis of APD has been approached through several distinct chemical pathways, largely dictated by the availability and cost of starting materials. The most common methods originate from C3 building blocks like glycerol, epichlorohydrin, and glycidol. The evolution of these synthetic strategies has been driven by the pursuit of higher yields, improved purity, milder reaction conditions, and more environmentally benign processes.

Major Synthetic Routes

The industrial production of 3-amino-1,2-propanediol has been dominated by methods involving the ammonolysis of a suitable C3 precursor. The primary routes are detailed below.

From 3-Chloro-1,2-propanediol (Glycerin Chlorohydrin)

The most prevalent industrial method for synthesizing 3-amino-1,2-propanediol is the reaction of 3-chloro-1,2-propanediol with ammonia.[2] This nucleophilic substitution reaction is typically performed in an aqueous solution under pressure.[2] The process involves the displacement of the chlorine atom by the amino group from ammonia.[2]

Reaction Scheme:

The reaction is often carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed as a byproduct.[3][4]

From Epichlorohydrin

Another common starting material is epichlorohydrin. This method can proceed via a two-step process where epichlorohydrin is first hydrolyzed to form 3-chloro-1,2-propanediol, which is then subjected to ammonolysis as described above.[5] Alternatively, epichlorohydrin can be reacted with ammonia directly, where the epoxide ring is opened by ammonia followed by the substitution of the chlorine atom.

From Glycidol

Glycidol (2,3-epoxy-1-propanol) can also serve as a precursor to APD. The synthesis involves the ring-opening of the epoxide with ammonia.[1] This method can offer good selectivity under controlled temperature and pressure conditions.[1]

Other Historical and Novel Approaches

Other reported synthetic methods, though less common industrially, include those starting from glyceraldehyde and asymmetric dihydroxylation of allylamine.[6] Biotechnological routes are also being explored, for instance, the conversion of glycerol to 2-amino-1,3-propanediol (serinol), an isomer of APD, using recombinant E. coli, which points to the potential for developing biocatalytic processes for APD synthesis in the future.

Quantitative Data on Synthesis Methods

The following tables summarize quantitative data from various published synthesis methods for 3-amino-1,2-propanediol, providing a comparison of reaction conditions, yields, and product purity.

Table 1: Synthesis of 3-Amino-1,2-propanediol from 3-Chloro-1,2-propanediol

| Reference | Molar Ratio (Ammonia:Substrate) | Temperature (°C) | Time (h) | Pressure (MPa) | Yield (%) | Purity (%) |

| ResearchGate Publication[6] | 15:1 | 50 | 4 | - | 90 | 99.6 |

| Benchchem Application Note[2] | - | 40-60 | 4-6 | Increased | - | High |

| Chinese Patent CN103319354A[4] | - | 30-50 | 1-3 | - | >75 | >99 |

Table 2: Catalytic Synthesis from 3-Chloro-1,2-propanediol (Glycerin Chlorohydrin)

| Reference | Catalyst | Temperature (°C) | Time (h) | Yield (g) from 100g substrate | Purity (%) |

| Chinese Patent CN103319354A[4] | Cupric oxide, Stannic oxide | 50 | 3 | 75.88 | 99.1 |

| Chinese Patent CN103319354A[4] | Cupric oxide, Manganese oxide | 30 | 1 | 76.26 | 99.0 |

| Chinese Patent CN103319354A[4] | Cupric oxide, Chromic oxide | 40 | 3 | 74.98 | 99.3 |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 3-amino-1,2-propanediol.

Protocol 1: Ammonolysis of 3-Chloro-1,2-propanediol (Industrial Scale)[3]

-

Materials and Equipment:

-

Pressurized reaction vessel

-

3-Chloro-1,2-propanediol (CPD)

-

Aqueous ammonia (25-30%)

-

Stirring mechanism

-

Temperature and pressure control systems

-

Distillation apparatus

-

-

Procedure:

-

Charge the pressure reactor with 3-chloro-1,2-propanediol and aqueous ammonia. The molar ratio of ammonia to CPD is typically high to favor the formation of the primary amine.

-

Seal the reactor and begin agitation.

-

Heat the reaction mixture to a temperature between 40-60°C. The reaction is exothermic, and careful temperature control is crucial.[2]

-

Maintain the reaction for 4-6 hours. The pressure inside the reactor will increase due to the vapor pressure of ammonia at the reaction temperature.[2]

-

After the reaction is complete, cool the reactor to ambient temperature.

-

Recover excess ammonia, typically by venting through a scrubber or by distillation.

-

The reaction mixture contains ammonium chloride, which can be neutralized.

-

Purify the crude 3-amino-1,2-propanediol by vacuum distillation.

-

Protocol 2: Catalytic Synthesis from Glycerin Chlorohydrin[5]

-

Materials and Equipment:

-

Reaction kettle with stirrer and heating

-

Glycerin chlorohydrin

-

Aqueous ammonia (25-27%)

-

Main catalyst (e.g., cupric oxide)

-

Cocatalyst (e.g., stannic oxide)

-

Filtration apparatus

-

Evaporator and vacuum distillation setup

-

-

Procedure:

-

In a reaction kettle, add 100g of glycerin chlorohydrin, 0.5g of cupric oxide, and 0.15g of stannic oxide.[4]

-

Add 400g of 26% aqueous ammonia.[4]

-

Stir the mixture and heat to 50°C.